molecular formula C19H14F2N2O2S B2519836 N-(2-acetamido-5-(thiophen-3-yl)phenyl)-2,4-difluorobenzamide CAS No. 1207024-51-8

N-(2-acetamido-5-(thiophen-3-yl)phenyl)-2,4-difluorobenzamide

Cat. No.: B2519836
CAS No.: 1207024-51-8
M. Wt: 372.39
InChI Key: LBTDSFAEALHURI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-acetamido-5-(thiophen-3-yl)phenyl)-2,4-difluorobenzamide is a synthetic organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thiophene ring, which is known for its electron-rich properties, making it a valuable scaffold in medicinal chemistry. The presence of acetamido and difluorobenzamide groups further enhances its chemical reactivity and potential biological activity.

Scientific Research Applications

N-(2-acetamido-5-(thiophen-3-yl)phenyl)-2,4-difluorobenzamide has several scientific research applications:

Mechanism of Action

Thiadiazole derivatives, including “N-(2-acetamido-5-(thiophen-3-yl)phenyl)-2,4-difluorobenzamide”, can cross cellular membranes and interact strongly with biological targets due to the mesoionic nature of the thiadiazole ring . This allows these compounds to exert a broad spectrum of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetamido-5-(thiophen-3-yl)phenyl)-2,4-difluorobenzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Boronic acid derivative, aryl halide, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)

    Solvent: Typically, a mixture of water and an organic solvent like toluene or ethanol

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetamido-5-(thiophen-3-yl)phenyl)-2,4-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Electrophilic substitution using reagents like bromine (Br2) or nucleophilic substitution using sodium methoxide (NaOCH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of a nitro group can yield the corresponding amine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-acetamido-5-(thiophen-3-yl)phenyl)-2,4-difluorobenzamide is unique due to its combination of a thiophene ring with acetamido and difluorobenzamide groups. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-(2-acetamido-5-thiophen-3-ylphenyl)-2,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2O2S/c1-11(24)22-17-5-2-12(13-6-7-26-10-13)8-18(17)23-19(25)15-4-3-14(20)9-16(15)21/h2-10H,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTDSFAEALHURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C2=CSC=C2)NC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.